In Vitro Antimalarial Potency Comparison
Febrifugine demonstrates potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. Its natural isomer, isofebrifugine, and the synthetic derivative, halofuginone, provide key comparative data points for assessing relative potency within the same chemical class .
| Evidence Dimension | In Vitro Antimalarial Activity (IC50) |
|---|---|
| Target Compound Data | Febrifugine: D6 strain IC50 = 1.6 μM, W2 strain IC50 = 1.9 μM |
| Comparator Or Baseline | Isofebrifugine: D6 strain IC50 = 0.76 μM, W2 strain IC50 = 2.3 μM; Halofuginone: IC50 observed to be the best among synthesized derivatives in this study |
| Quantified Difference | Isofebrifugine is approximately 2.1-fold more potent than febrifugine against the D6 strain, while potencies are comparable against the W2 strain. Halofuginone exhibits superior potency overall . |
| Conditions | In vitro assay against chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains . |
Why This Matters
This head-to-head comparison establishes the baseline antimalarial potency of the parent scaffold, which is essential for validating the activity of newly synthesized analogues or for use as a positive control in screening cascades.
